Higenamine Hydrobromide Salt

Description

Origin and Historical Context in Traditional Systems

Higenamine (B191414) has a long history of use within traditional Chinese medicine. mdpi.com It was first isolated in 1976 from the roots of Aconitum species, plants that have been used traditionally for conditions such as heart failure, bradycardia, and arrhythmia. nih.govopss.orgnih.gov Beyond Aconitum, scientific analysis has identified higenamine in a diverse range of other plants. These include the seeds of Nelumbo nucifera (lotus), the fruit of Nandina domestica (heavenly bamboo), Annona squamosa, Tinospora crispa, and Gnetum parvifolium. nih.govmdpi.comwikipedia.org The presence of this bioactive alkaloid in these traditionally used plants has prompted modern scientific investigation into its pharmacological profile. wikipedia.org

Chemical Identity and Chiral Nature of Higenamine

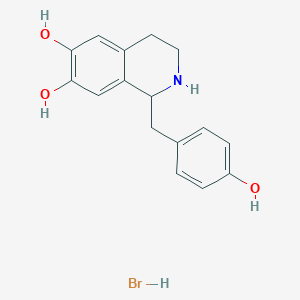

Chemically, higenamine is identified as 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, with the molecular formula C₁₆H₁₇NO₃. mdpi.comwikipedia.org It is classified as a benzyltetrahydroisoquinoline alkaloid. mdpi.com A key feature of higenamine's structure is the presence of an asymmetric carbon atom, which makes it a chiral molecule. mdpi.comresearchgate.net This chirality means that higenamine exists as two distinct stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. mdpi.comresearchgate.net The biosynthesis of higenamine in nature occurs via the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). mdpi.comresearchgate.netmedchemexpress.com

Table 1: Chemical Properties of Higenamine

| Property | Value |

|---|---|

| IUPAC Name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

| Other Names | Norcoclaurine, Demethylcoclaurine |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molar Mass | 271.316 g·mol⁻¹ |

| Classification | Benzyltetrahydroisoquinoline Alkaloid |

| Key Feature | Chiral compound with one asymmetric carbon |

The two enantiomers of higenamine are designated as (R)-(+)-higenamine and (S)-(-)-higenamine. mdpi.com While the enzymatic synthesis involving norcoclaurine synthase is expected to produce the (S)-isomer, higenamine isolated from plant sources can be found as the (R)-isomer, the (S)-isomer, or as a racemic mixture (an equal mixture of both). mdpi.commdpi.comnih.gov For instance, the (R)-enantiomer has been identified in the seed embryo of the lotus (B1177795), whereas the (S)-enantiomer was isolated from its leaves. nih.gov

Research has revealed that these enantiomers can possess different biological and pharmacological activities. mdpi.com Studies have indicated that (S)-(-)-higenamine exhibits more potent cardiotonic and anti-platelet aggregation effects compared to the (R)-(+)-enantiomer. mdpi.commdpi.comresearchgate.net Furthermore, in a study on inflammation, the (S)-isomer was found to be more effective at inhibiting inducible nitric oxide synthase (iNOS) expression than the (R)-isomer. nih.gov These differing bioactivities highlight the importance of stereochemistry in the pharmacological evaluation of higenamine. mdpi.com

Table 2: Comparative Research Findings on Higenamine Enantiomers

| Feature | (S)-(-)-Higenamine | (R)-(+)-Higenamine |

|---|---|---|

| Natural Occurrence | Found in lotus leaves; enzymatic product of norcoclaurine synthase. nih.gov | Found in lotus seed embryos; also isolated from plants. mdpi.comnih.gov |

| Cardiotonic Effects | Reported to have stronger cardiotonic properties. mdpi.comresearchgate.net | Less potent cardiotonic properties compared to the (S)-enantiomer. mdpi.com |

| Anti-platelet Aggregation | Demonstrates stronger anti-platelet effects. mdpi.comresearchgate.net | Less potent anti-platelet effects. mdpi.com |

| Anti-inflammatory Action | Showed significantly higher inhibition of iNOS expression (IC₅₀ of 26.2 µM). nih.gov | Showed weaker inhibition of iNOS expression (IC₅₀ of 86.3 µM). nih.gov |

In pharmaceutical and pharmacological research, active compounds are often converted into salt forms to improve their physicochemical properties. researchgate.net The use of higenamine as a hydrobromide salt (Higenamine HBr) is a critical step for its application in standardized scientific studies. evitachem.comdshs-koeln.de

The conversion of the higenamine free base into its hydrobromide salt offers several advantages for research. Firstly, salt formation generally enhances the stability and shelf-life of the compound, protecting it from degradation. researchgate.net Secondly, it can significantly improve solubility, particularly in aqueous media, which is essential for preparing stock solutions and conducting in vitro experiments. britannica.com The hydrobromide salt of a compound like higenamine, which contains an amine functional group, exists as a protonated amine cation and a bromide anion. acs.orgacs.org This ionic character facilitates dissolution in polar solvents.

Furthermore, the use of a crystalline salt form like higenamine hydrobromide allows for precise quantification and consistent formulation, which are fundamental requirements for reproducible research. evitachem.comresearchgate.net It ensures that researchers are working with a well-characterized, stable, and pure substance, thereby increasing the reliability and validity of experimental results in studies exploring its receptor pharmacology and potential therapeutic applications. biosynth.comtaylorandfrancis.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Higenamine |

| Higenamine Hydrobromide |

| (R)-(+)-Higenamine |

| (S)-(-)-Higenamine |

| Norcoclaurine |

| Demethylcoclaurine |

| Epinephrine |

| Norepinephrine |

| Dopamine |

| 4-Hydroxyphenylacetaldehyde |

| Nitric Oxide |

| Scopolamine hydrobromide |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKFIRMGSQPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Distribution and Biosynthesis of Higenamine

Phytochemical Occurrence in Botanical Species

Higenamine (B191414) has been identified in a diverse range of plants, many of which have a history of use in traditional medicine. mdpi.comnih.gov Its presence is not uniform, with concentrations varying between different species and even within different parts of the same plant.

The genus Aconitum is a well-documented source of higenamine. opss.org The compound was first isolated from the roots of Aconitum japonicum. mdpi.com Various species, including Aconitum carmichaelii, Aconitum kusnezoffii, and Aconitum napiforme, have been shown to contain higenamine. mdpi.comnih.gov For instance, a study using icELISA and HPLC identified S-(-)-higenamine in the roots of Aconitum carmichaelii. mdpi.com Another analysis reported different concentrations of R-(+)-higenamine in the processed and unprocessed roots of Aconitum carmichaelii, with levels at 12.2 µg/g and 18.3 µg/g, respectively. mdpi.com It's important to note that plants of the Aconitum genus are highly toxic and require careful preparation if used. wikipedia.org

Higenamine is also present in Annona squamosa, commonly known as the sugar apple or sweetsop. wikipedia.orgmrsupplement.com.au This tropical fruit-bearing tree is another source of this bioactive alkaloid. mrsupplement.com.aumdpi.com Studies have confirmed the presence of higenamine in fruits from the Annonaceae family, leading to detectable levels in urine after consumption. researchgate.netnih.gov

The sacred lotus (B1177795), Nelumbo nucifera, is another significant botanical source of higenamine. wikipedia.orgopss.org The compound is found in various parts of the plant, including the leaves, seeds, and plumules (the embryonic shoot). mdpi.commdpi.comnih.gov Research has detected higenamine in dried lotus leaf and dried lotus seeds at concentrations of 9667.6 µg/kg and 1183.8 µg/kg, respectively. researchgate.net The R-(+)-higenamine content in the embryo of Nelumbo nucifera has been reported to be as high as 93.0 ± 2.42 mg/100 g. researchgate.net

Beyond the aforementioned species, higenamine has been identified in a variety of other plants: wikipedia.orgmdpi.comnih.gov

Nandina domestica (Heavenly Bamboo): Higenamine is found in this common ornamental shrub. wikipedia.orgopss.org Specifically, S-(-)-higenamine was detected in the leaf and fruit at dry weight concentrations of 56.30 µg/g and 14.02 µg/g, respectively. mdpi.com

Asarum heterotropioides : This plant, also known as wild ginger, contains higenamine. wikipedia.orgnih.gov A racemic mixture of higenamine was isolated from this species. nih.gov

Galium divaricatum (Lamarck's Bedstraw): This herbaceous plant is another documented source of higenamine. wikipedia.orgmrsupplement.com.au

Tinospora crispa : Higenamine has been isolated from this medicinal plant, where it is found as a racemic mixture of its R and S enantiomers in concentrations ranging from 0.001 to 0.3 mg/kg. nih.govfrontiersin.org

The following table summarizes the occurrence of higenamine in the discussed plant species.

| Botanical Species | Plant Part(s) | Reported Concentration |

| Aconitum carmichaelii | Processed Root | 12.2 µg/g |

| Unprocessed Root | 18.3 µg/g | |

| Nelumbo nucifera | Dried Leaf | 9667.6 µg/kg |

| Dried Seed | 1183.8 µg/kg | |

| Embryo | 93.0 ± 2.42 mg/100 g | |

| Nandina domestica | Leaf | 56.30 µg/g (dry weight) |

| Fruit | 14.02 µg/g (dry weight) | |

| Tinospora crispa | Stem | 0.001 to 0.3 mg/kg |

Biogenetic Pathways of Higenamine Synthesis

Higenamine, specifically the (S)-norcoclaurine enantiomer, holds a pivotal position in the biosynthesis of a large and diverse group of plant-derived compounds known as benzylisoquinoline alkaloids (BIAs). wikipedia.orgmdpi.com This extensive family of alkaloids includes medicinally important compounds such as morphine and codeine. frontiersin.org

The formation of (S)-norcoclaurine is the first committed step in the biosynthesis of all BIAs. wikipedia.org This crucial reaction involves the condensation of two derivatives of the amino acid tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgresearchgate.net This Pictet-Spengler reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). wikipedia.orgresearchgate.net

Once formed, (S)-norcoclaurine serves as the central precursor from which the vast array of over 2,500 known BIAs are derived through a series of enzymatic modifications. mdpi.comfrontiersin.org These modifications include methylations, hydroxylations, and rearrangements of the basic benzylisoquinoline skeleton, leading to the formation of various subclasses of alkaloids. mdpi.com Therefore, the biosynthesis of higenamine is a fundamental process that underpins the chemical diversity and pharmacological activity of this significant class of natural products.

Condensation of Tyrosine Derivatives: Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA)

The biosynthesis of higenamine, specifically the (S)-norcoclaurine enantiomer, is initiated through the condensation of two derivatives of the amino acid L-tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgmedchemexpress.com Both of these precursor molecules are formed from tyrosine through distinct enzymatic pathways. medchemexpress.com

Tyrosine itself is synthesized in plants via the Shikimate pathway. wikipedia.org To form dopamine, tyrosine undergoes hydroxylation to L-DOPA, catalyzed by tyrosine hydroxylase, followed by decarboxylation. nih.govnih.govyoutube.comnih.govfigshare.com The formation of 4-HPAA from tyrosine involves an oxidative decarboxylation step. rsc.orgresearchgate.net

The core reaction in the formation of the higenamine structure is a Pictet-Spengler reaction. wikipedia.orgresearchgate.net This reaction involves the joining of dopamine and 4-HPAA to create the fundamental benzylisoquinoline skeleton of (S)-norcoclaurine. wikipedia.orgresearchgate.net This condensation is a crucial and committing step in the broader biosynthetic pathway of all benzylisoquinoline alkaloids. wikipedia.orgresearchgate.net

Enzymatic Catalysis: (S)-Norcoclaurine Synthase (NCS) Activity

The enantioselective Pictet-Spengler condensation of dopamine and 4-HPAA is not a spontaneous reaction but is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). medchemexpress.comresearchgate.netresearchgate.net This enzyme ensures the specific formation of the (S)-enantiomer of norcoclaurine, which is the biologically active precursor for the vast majority of benzylisoquinoline alkaloids in plants. nih.govmdpi.com

NCS facilitates the reaction by providing an active site where dopamine and 4-HPAA can bind in the correct orientation. wikipedia.org Specific amino acid residues within the active site, such as Asp-141 and Glu-110, are involved in activating the substrates to promote the formation of an imine intermediate, which then undergoes cyclization to yield (S)-norcoclaurine. wikipedia.org The activity of NCS is fundamental, as it represents the first committed step in the entire BIA biosynthetic pathway. wikipedia.orgnih.gov While NCS typically produces the (S)-stereoisomer, higenamine has also been isolated from some plants in its racemic form or as the R-(+)-higenamine enantiomer. nih.gov

Synthetic Methodologies and Chemoenzymatic Approaches for Higenamine Hydrobromide Salt

Conventional Organic Synthesis Routes

Conventional organic synthesis provides robust and scalable methods for the production of higenamine (B191414). Key strategies include building the core tetrahydroisoquinoline structure through condensation reactions, multi-step sequences starting from readily available precursors like dopamine (B1211576), and carbon-carbon bond formation using Grignard reagents.

Pictet-Spengler Condensation-Based Strategies

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline and indole alkaloids. organicreactions.orgarkat-usa.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is not only significant in organic chemistry but is also the key step in the biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants. mdpi.comnih.gov

The biosynthetic pathway to higenamine commences with the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). mdpi.commdpi.com This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which stereoselectively produces the (S)-enantiomer, (S)-norcoclaurine, the precursor to a vast array of BIAs. nih.govoup.com Laboratory syntheses have adapted this biomimetic approach. For instance, the condensation of dopamine hydrochloride with chiral aldehydes like (R)-(+)-glyceraldehyde has been utilized for the enantioselective synthesis of various isoquinoline alkaloids. rsc.orgrsc.orgcdnsciencepub.com While the enzymatic reaction is highly stereoselective, chemical syntheses can lead to racemic mixtures unless chiral auxiliaries or catalysts are employed. mdpi.com

Table 1: Key Components in Pictet-Spengler Synthesis of Higenamine Precursors

| Starting Material 1 | Starting Material 2 | Key Catalyst/Condition | Product |

|---|---|---|---|

| Dopamine | 4-hydroxyphenylacetaldehyde (4-HPAA) | Norcoclaurine synthase (NCS) (Biosynthesis) | (S)-norcoclaurine |

| Dopamine hydrochloride | (R)-(+)-glyceraldehyde | Boiling methanol (Chemical Synthesis) | Diastereomeric tetrahydroisoquinolines |

Multi-Step Synthesis from Dopamine or its Derivatives

A prevalent strategy for higenamine synthesis involves a multi-step sequence starting from dopamine or its protected derivatives, such as 2-(3,4-Dimethoxyphenyl)ethylamine. google.com This approach builds the target molecule through a logical progression of acylation, cyclization, reduction, and deprotection steps.

This stage involves the formation of an amide intermediate followed by an intramolecular cyclization to construct the dihydroisoquinoline ring. A common method is the Bischler-Napieralski reaction, where a β-phenylethylamine is first acylated and then cyclodehydrated using a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide. pharmaguideline.comwikipedia.org

In a documented synthesis of higenamine hydrochloride, 2-(3,4-Dimethoxyphenyl)ethylamine is reacted with 4-methoxyphenylacetic acid in a one-pot reaction where phosphorus oxychloride serves as the catalyst for both the acylation and the subsequent cyclization. google.com This efficient process yields a 1-substituted-3,4-dihydroisoquinoline intermediate. google.compharmaguideline.com The use of electron-donating methoxy groups on the phenethylamine ring facilitates the electrophilic aromatic substitution required for the ring closure. quimicaorganica.org

The dihydroisoquinoline intermediate formed in the cyclization step contains an imine functional group that must be reduced to an amine to form the tetrahydroisoquinoline core. Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation. google.comdss.go.th It is a source of hydride ions (H⁻) that selectively reduces aldehydes, ketones, and imines. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reduction of the cyclic imine with sodium borohydride yields the corresponding 1,2,3,4-tetrahydroisoquinoline derivative. google.com This step is crucial for establishing the final saturated heterocyclic ring structure of higenamine.

The final step in many multi-step syntheses is the removal of protecting groups from the hydroxyl functions on the aromatic rings. In higenamine synthesis, methoxy groups are commonly used to protect the phenolic hydroxyls of both the dopamine and the 4-hydroxyphenylacetyl moieties. google.com

A powerful reagent for cleaving these methyl ethers is boron tribromide (BBr₃). google.com The protected intermediate, such as 6,7-dimethoxy-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydroisoquinoline, is treated with boron tribromide in a solvent like methylene chloride. google.com Following the cleavage, the reaction is typically worked up by adjusting the pH. An alkaline solution, such as ammoniacal liquor, is used to neutralize the mixture and precipitate the free base, higenamine (also known as demethylcoclaurine). google.comgoogle.com Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.

Grignard Reaction Applications in Higenamine Synthesis

An alternative and effective approach for constructing the higenamine skeleton utilizes a Grignard reaction to form the key benzylic C1-Cα bond. google.comgoogle.com The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbon of an imine. organic-chemistry.orgwikipedia.org

A patented synthetic method for higenamine hydrochloride outlines this strategy. google.comgoogle.com The process begins with the preparation of a Grignard reagent from 4-methoxy benzyl bromide. This nucleophilic reagent is then added to the electrophilic imine carbon of 6,7-dimethoxy-3,4-dihydroisoquinoline. This reaction directly forms the desired carbon skeleton, yielding 6,7-dimethoxy-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydroisoquinoline. google.comgoogle.com This intermediate is the same protected form of higenamine obtained through the multi-step dopamine synthesis described previously. The subsequent steps of deprotection (demethylation) and salt formation are then carried out to yield the final Higenamine Hydrobromide Salt. google.comgoogle.com

Table 2: Comparison of Synthetic Route Starting Points

| Synthetic Route | Key Starting Materials | Core Bond Formation Method |

|---|---|---|

| Pictet-Spengler Based | Dopamine, 4-hydroxyphenylacetaldehyde | Condensation and Cyclization |

| Multi-Step from Dopamine Derivative | 2-(3,4-Dimethoxyphenyl)ethylamine, 4-methoxyphenylacetic acid | Acylation and POCl₃-catalyzed Cyclization |

Enantioselective Synthesis of Higenamine Isomers

Higenamine possesses a stereocenter at the C-1 position, leading to the existence of two enantiomers: (R)-(+)-higenamine and (S)-(-)-higenamine. mdpi.com These isomers exhibit different biological activities, with (S)-(-)-higenamine showing more potent cardiotonic and anti-platelet effects. mdpi.com This has driven the development of stereoselective synthetic methods to access each enantiomer in high purity.

A key chemical approach for the enantioselective synthesis of both (R)-(+)- and (S)-(-)-higenamine involves the asymmetric hydrogenation of a corresponding dihydroisoquinoline intermediate. nih.gov This method allows for the controlled introduction of the chiral center, leading to the selective formation of either the (R) or (S) isomer depending on the chiral catalyst and conditions used. nih.gov This strategy has been successfully employed to produce optically active higenamine and its analogues. nih.gov

Chemoenzymatic strategies offer a highly selective and environmentally conscious alternative to traditional chemical synthesis. mdpi.com An efficient, stereoselective "green" synthesis of (S)-higenamine (also known as (S)-norcoclaurine) has been developed utilizing the recombinant (S)-norcoclaurine synthase (NCS) enzyme. mdpi.comresearchgate.net This biocatalytic method employs a one-pot, two-step Pictet-Spengler reaction, starting from inexpensive precursors, tyrosine and dopamine. mdpi.comresearchgate.net The process involves the initial oxidative decarboxylation of tyrosine to generate 4-hydroxyphenylacetaldehyde, which then reacts with dopamine in the presence of the NCS enzyme to yield enantiomerically pure (S)-higenamine. researchgate.net This enzymatic approach is noted for its mild reaction conditions and high stereoselectivity, characteristic advantages of biotechnological methods. mdpi.com

Comparison of Synthetic Efficiencies and Purity Profiles

The efficiency and purity of higenamine synthesis vary significantly depending on the chosen methodology. Comparing chemical and chemoenzymatic routes reveals trade-offs in yield, stereoselectivity, and final product purity.

The chemoenzymatic synthesis of (S)-norcoclaurine using norcoclaurine synthase (NCS) is highly efficient, affording the enantiomerically pure product in yields greater than 80%. mdpi.comresearchgate.net The enantiomeric excess (ee) for this method is reported to be 93%. mdpi.com A significant advantage of this biotransformation is the potential for enzyme recycling, which enhances its sustainability for larger-scale production. researchgate.net

Purification and analysis are critical for determining the final purity profile. HPLC is a standard method for both purifying the final compound and assessing its purity. google.commdpi.com For instance, after synthesis, higenamine isomers can be purified by preparative HPLC to achieve high chemical purity. mdpi.com Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for sensitive detection and quantification, with a reported limit of quantitation (LOQ) as low as 1 ng/mL, ensuring accurate purity assessment. doi.org

The following tables provide a comparative overview of the reported efficiencies and purity profiles for different synthetic approaches to higenamine.

Table 2: Analytical Parameters for Higenamine Purity Assessment

| Analytical Technique | Parameter | Value |

|---|---|---|

| HPLC | Purity of Racemic HCl Salt | 98.64% |

| LC-MS/MS | Limit of Quantitation (LOQ) | 1 ng/mL |

Structure Activity Relationship Sar and Molecular Modeling Studies of Higenamine Hydrobromide Salt

Influence of Isoquinoline Scaffold and Hydroxyl Substitutions on Bioactivity

Higenamine's structure is analogous to that of catecholamines, which accounts for its characteristics as an adrenergic receptor ligand. nih.govnih.gov The foundational tetrahydroisoquinoline scaffold is a key determinant of its biological activity. This N-heterocyclic structure is common in a wide range of bioactive natural products known to elicit diverse pharmacological effects. nih.gov

The bioactivity of higenamine (B191414) is significantly modulated by its hydroxyl (-OH) substitutions. These phenolic hydroxyl groups can engage in proton transfer, which is believed to contribute to some of its pharmacological properties. mdpi.com Studies exploring the functional groups necessary for activating β2-adrenergic receptors have provided specific insights. Research comparing higenamine to endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine revealed that, with the exception of the 4'-hydroxyl group, the other functional groups on the higenamine molecule can enhance glucose uptake, a key bioactivity marker. researchgate.net This indicates that the specific arrangement and presence of these hydroxyls are critical for receptor interaction and subsequent cellular responses.

Stereochemical Impact on Pharmacological Potency and Selectivity

Higenamine possesses a chiral center at the C-1 position of its structure, meaning it exists as two distinct stereoisomers, or enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. mdpi.com This stereochemistry is a critical factor in its pharmacological potency and selectivity, as biological receptors are themselves chiral and often interact differently with each enantiomer of a drug. researchgate.netankara.edu.tr

While some sources consider higenamine a racemic mixture of both enantiomers, the form isolated from natural plant sources is typically (R)-(+)-higenamine. nih.govresearchgate.net Research has demonstrated that the two enantiomers can have different biological effects. For instance, studies have shown that (S)-(-)-higenamine exhibits notable cardiotonic and anti-platelet aggregation effects. researchgate.net This differentiation in activity between the enantiomers underscores the importance of stereochemistry in determining the specific pharmacological profile of higenamine.

Comparative Analysis with Catecholamines and Adrenergic Ligands

Higenamine's mechanism of action is often understood by comparing its structure and function to endogenous catecholamines (epinephrine, norepinephrine, dopamine) and other adrenergic ligands. researchgate.net Structurally, higenamine is classified as a phenylethylamine derivative and shares a catechol moiety with epinephrine and norepinephrine, which is a key feature for binding to adrenergic receptors. mdpi.commdpi.com However, a significant structural difference exists: higenamine features a more complex tetrahydroisoquinoline ring system, whereas catecholamines have a simpler, acyclic ethylamine side chain. mdpi.com

Functionally, higenamine acts as a non-selective β-agonist, activating both β1- and β2-adrenergic receptors. researchgate.netnih.govmpu.edu.mo This dual agonism leads to effects such as increased heart rate and myocardial contractility (β1) and bronchodilation (β2). nih.govmpu.edu.mo In some assays, higenamine behaved as a near-full agonist with a maximum effect greater than 80% relative to adrenaline/epinephrine. sci-hub.st Furthermore, studies have revealed that higenamine can also act as an antagonist at α1-adrenergic receptors, contributing to a potential blood pressure-lowering effect, a profile that distinguishes it from many classical catecholamines. mdpi.comresearchgate.net

Table 1: Comparative Receptor Activity Profile

| Compound | Receptor Activity | Primary Effect |

|---|---|---|

| Higenamine | Dual β1/β2-Agonist nih.govresearchgate.netdoi.org; α1-Antagonist researchgate.net | Positive inotropic/chronotropic; Bronchodilation; Vasodilation |

| Epinephrine | α1, α2, β1, β2-Agonist | Vasoconstriction, Increased heart rate/contractility, Bronchodilation |

| Norepinephrine | α1, α2, β1-Agonist (low β2 activity) | Potent vasoconstriction, Increased heart rate/contractility |

Computational Approaches in Receptor Binding Prediction (e.g., Molecular Docking for β-Adrenergic Receptors)

Computational methods, such as molecular docking, have become valuable tools for predicting and understanding the interaction between ligands like higenamine and their biological targets. nih.gov In silico predictive modeling has been successfully applied to forecast higenamine's pharmacological targets based on its chemical structure. sci-hub.stnih.gov

One such study utilized CLARITY® software, which compares a test compound's structure against a database of compounds with known pharmacological activities. sci-hub.stresearchgate.net This in silico analysis predicted that higenamine has a high probability of interacting with the human β2-adrenergic receptor as an agonist. sci-hub.stnih.gov The model forecasted a specific potency for this interaction. Subsequently, these computational predictions were validated through direct in vitro testing using cells engineered to express human β2-adrenoceptors. The experimental results not only confirmed higenamine's agonist activity at the β2 receptor but also showed a remarkable agreement with the computationally predicted potency. sci-hub.stresearchgate.net This strong correlation highlights the predictive power of molecular modeling in elucidating the structure-activity relationships of higenamine. sci-hub.st

Table 2: Comparison of Predicted vs. Measured Potency at Human β2-Adrenoceptor

| Parameter | Predicted Value (In Silico) sci-hub.st | Measured Value (In Vitro) sci-hub.st |

|---|---|---|

| Potency (nM) | 250 nM | 230 nM |

| **pEC50*** | 6.6 | 6.6 |

\pEC50 is the negative logarithm of the EC50 value.*

Molecular Pharmacology and Cellular Mechanisms of Higenamine Hydrobromide Salt

Adrenergic Receptor Ligand Interactions

Higenamine (B191414) exhibits a multi-faceted interaction profile with the adrenergic receptor system, acting as both an agonist and an antagonist at different receptor subtypes. This dual activity underlies its diverse pharmacological effects. frontiersin.orgfrontiersin.orgresearchgate.net

β1-Adrenergic Receptor Agonism

Higenamine is recognized as a β1-adrenergic receptor (β1-AR) agonist. frontiersin.orgnih.gov Its activity at this receptor subtype is primarily associated with its cardiac effects. Studies have demonstrated that Higenamine induces positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart. frontiersin.orgnih.govnih.gov These effects were shown to be antagonized by the selective β1-adrenergic antagonist practolol and the non-selective β-blocker propranolol, confirming the involvement of β1-AR. frontiersin.org This agonism at β1-AR in the atrium is a key mechanism behind its cardiotonic properties. frontiersin.org

Table 1: Research Findings on Higenamine's β1-Adrenergic Receptor Agonism

| Finding | Experimental Context | Reference |

|---|---|---|

| Increased cardiac contractility and positive chronotropic effects | In vitro and in vivo studies | frontiersin.org |

| Effects antagonized by practolol (selective β1-antagonist) | Laboratory experiments | frontiersin.org |

| Identified as a potent β-adrenergic receptor agonist | High-throughput screening of an herbal medicine library | nih.gov |

β2-Adrenergic Receptor Agonism, including Dual Agonism of Gs/Gi Pathways

Higenamine functions as a potent β2-adrenergic receptor (β2-AR) agonist. frontiersin.orgnih.govnih.govresearchgate.net This interaction is significant due to the diverse physiological roles of β2-AR, which is primarily located on smooth and skeletal muscle cells, as well as in the liver. frontiersin.orgnih.gov Activation of β2-AR by Higenamine can lead to effects such as bronchial smooth muscle relaxation. frontiersin.orgnih.gov

A notable characteristic of Higenamine's interaction with β2-AR is its role as a dual agonist of the Gs (stimulatory) and Gi (inhibitory) signaling pathways. nih.govresearchgate.net Inhibition of its action by pertussis toxin, a known Gi inhibitor, confirmed its engagement with the Gi pathway. nih.govresearchgate.net This balanced activation of both Gs and Gi pathways is a distinct feature of its molecular mechanism, differentiating it from other β2-AR agonists. nih.govresearchgate.net This dual agonism suggests a more complex regulatory role in cellular signaling than a simple stimulatory response. nih.gov

Table 2: Research Findings on Higenamine's β2-Adrenergic Receptor Agonism

| Finding | Experimental Context | Reference |

|---|---|---|

| Identified as a novel β2-AR agonist due to structural similarity to catecholamines | Molecular and cellular level validation | frontiersin.org |

| Confirmed as a dual agonist for β1/β2-adrenergic receptors | High-throughput screening and experiments with specific inhibitors | nih.govresearchgate.net |

| Action inhibited by pertussis toxin, indicating it is a β2-AR Gs/Gi dual agonist | Laboratory experiments using specific inhibitors | nih.govresearchgate.net |

α1-Adrenergic Receptor Antagonism

In contrast to its agonistic effects at β-receptors, Higenamine acts as an antagonist at α1-adrenergic receptors (α1-AR). frontiersin.orgnih.govresearchgate.net This antagonistic activity is believed to contribute to its hypotensive effects. nih.govnih.govresearchgate.net Radioligand binding assays have shown that Higenamine competitively inhibits the binding of [3H]-prazosin to α1-AR in a concentration-dependent manner. nih.gov

Further studies have revealed that Higenamine does not show selectivity for the different α1-AR subtypes, with similar affinities for α1A, α1B, and α1D receptors. nih.gov In vitro, it has been shown to blunt inositol monophosphate production and inhibit the calcium ion influx induced by the α1-AR agonist phenylephrine. nih.gov This direct binding and antagonism at α1-ARs position Higenamine as a potential vasodilator. nih.govresearchgate.net

Table 3: Research Findings on Higenamine's α1-Adrenergic Receptor Antagonism

| Finding | Experimental Context | Reference |

|---|---|---|

| Competitively inhibited the binding of [3H]-prazosin to α1-AR | Radioligand binding assay | nih.gov |

| Displayed no selectivity for α1A, α1B, and α1D subtypes | Affinity studies (pKi values: 6.57, 6.48, and 6.35, respectively) | nih.gov |

| Inhibited phenylephrine-induced cellular responses | In vitro studies measuring inositol monophosphate and calcium influx | nih.gov |

Intracellular Signaling Pathway Modulation

Higenamine's interaction with adrenergic receptors initiates downstream signaling cascades that modulate critical cellular processes. Its influence extends to key pathways involved in cell survival, apoptosis, and energy metabolism.

PI3K/AKT Signaling Pathway Activation and its Downstream Effectors (e.g., p-21, p-GSK3β, p-BAD)

Higenamine has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cell survival, proliferation, and apoptosis. frontiersin.orgnih.govmdpi.com This activation is often linked to its agonism at the β2-AR. frontiersin.orgnih.govnih.gov For instance, Higenamine's protective effects against myocardial ischemia/reperfusion injury and its anti-apoptotic action in cardiomyocytes are mediated through the β2-AR/PI3K/AKT cascade. frontiersin.orgnih.govbohrium.com

Activation of this pathway by Higenamine leads to increased expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). frontiersin.orgnih.govmdpi.com This, in turn, influences downstream effectors that regulate apoptosis. Studies have found that Higenamine inhibits the expression of pro-apoptotic targets such as p-21, phosphorylated Glycogen Synthase Kinase 3β (p-GSK3β), and phosphorylated Bcl-2-associated death promoter (p-BAD), thereby promoting cell survival. frontiersin.orgnih.gov

Table 4: Downstream Effects of Higenamine-Mediated PI3K/AKT Pathway Activation

| Downstream Effector/Process | Effect of Higenamine | Cellular Outcome | Reference |

|---|---|---|---|

| p-PI3K and p-AKT | Increased expression/phosphorylation | Activation of survival pathway | frontiersin.orgnih.govmdpi.com |

| p-21, p-GSK3β, p-BAD | Inhibited expression/activity | Inhibition of apoptosis | frontiersin.orgnih.gov |

| Cardiomyocyte Apoptosis | Reduced | Cardioprotection | frontiersin.orgnih.govbohrium.com |

LKB1/AMPKα/Sirt1 Pathway Upregulation

Higenamine has been found to upregulate the LKB1/AMPKα/Sirt1 signaling axis, a critical pathway in the regulation of cellular energy metabolism and mitochondrial function. frontiersin.orgfrontiersin.orgnih.gov The liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathway is a master regulator of metabolic homeostasis.

Research, particularly in the context of doxorubicin-induced cardiotoxicity, has shown that Higenamine, especially when combined with 6-gingerol (B72531), can prevent mitochondrial dysfunction by upregulating this pathway. frontiersin.orgnih.govnih.gov This upregulation promotes myocardial mitochondrial energy metabolism, which is crucial for protecting against heart failure. frontiersin.orgnih.govnih.gov The activation of this pathway highlights Higenamine's role in improving cellular energy dynamics, which is a key component of its cardioprotective effects. frontiersin.orgnih.gov

Table 5: Effects of Higenamine on the LKB1/AMPKα/Sirt1 Pathway

| Component | Effect of Higenamine | Cellular/Physiological Outcome | Reference |

|---|---|---|---|

| LKB1/AMPK/Sirt1 axis | Upregulation | Inhibition of mitochondrial dysfunction | frontiersin.org |

| LKB1/AMPKα/Sirt1 pathway | Upregulation | Promotion of myocardial energy metabolism, protection against chronic heart failure | frontiersin.orgnih.gov |

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Higenamine has demonstrated significant inhibitory effects on this pathway. In studies involving human nucleus pulposus cells, higenamine was found to decrease the expression of phosphorylated p65 (p-p65) and inhibit the degradation of IκBα, an inhibitor of NF-κB, which were induced by interleukin-1β (IL-1β) frontiersin.org. This suggests that the anti-inflammatory properties of higenamine can be partly attributed to its modulation of the NF-κB pathway frontiersin.org.

Similar findings were observed in glial cells, where higenamine treatment led to a significant inhibition of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated BV2 cells frontiersin.orgnih.gov. This inhibition was linked to the suppression of the NF-κB signaling pathway by preventing the nuclear translocation of the NF-κB p65 subunit and the degradation and phosphorylation of IκBα in the cytoplasm nih.gov. The anti-inflammatory effects of higenamine are also associated with its ability to inhibit inducible nitric oxide synthase (iNOS) expression, which can promote inflammation by activating NF-κB frontiersin.org.

| Cell Type | Inducer | Key Findings | Reference |

| Human Nucleus Pulposus Cells | IL-1β | Decreased p-p65 expression and IκBα degradation. | frontiersin.org |

| Mouse Microglia (BV2) | LPS | Inhibited nuclear translocation of NF-κB/p65 and degradation of IκBα. | nih.gov |

| Mouse Peritoneal Macrophages | - | Inhibited the expression of iNOS mRNA, which is linked to NF-κB activation. | frontiersin.org |

NRF-2/HO-1 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. Higenamine has been shown to activate this protective pathway. In LPS-activated BV2 microglia, the anti-inflammatory effects of higenamine were accompanied by an increased expression of Nrf2 and HO-1 nih.gov. This activation contributes to its antioxidant properties by promoting the cellular defense against oxidative damage nih.govresearchgate.net.

The activation of the Nrf2/HO-1 pathway by higenamine is a key component of its anti-inflammatory and antioxidative effects, working in concert with the inhibition of the NF-κB pathway to protect cells from inflammatory and oxidative stress frontiersin.orgnih.gov.

| Cell Type | Key Findings | Reference |

| Mouse Microglia (BV2) | Promoted the expression of Nrf2 and HO-1. | nih.gov |

AKT/GSK3β Signaling Pathway Regulation

The AKT/GSK3β signaling pathway is involved in cell survival, proliferation, and apoptosis. Higenamine has been found to regulate this pathway, contributing to its anti-apoptotic and antioxidant effects. In a study related to Alzheimer's disease, higenamine was shown to exert antioxidant effects by regulating the AKT/GSK3β signaling pathway frontiersin.org. It achieves this by increasing the phosphorylation of AKT and promoting the phosphorylation of Ser9 on GSK-3β, which in turn decreases the kinase activity of GSK-3β and inhibits apoptosis frontiersin.org.

Furthermore, higenamine has been shown to promote the proliferation of gastric smooth muscle cells and inhibit their apoptosis by activating the β2-AR/PI3K/AKT signaling pathway frontiersin.orgnih.gov. This activation leads to the regulation of downstream targets related to apoptosis, such as p-21, p-GSK3β, and p-BAD frontiersin.org.

| Cell Type/Model | Key Findings | Reference |

| Alzheimer's Disease Model | Increased phosphorylation of AKT and Ser9p/GSK-3β, decreasing GSK-3β kinase activity. | frontiersin.org |

| Gastric Smooth Muscle Cells | Promoted cell proliferation and inhibited apoptosis via the β2-AR/PI3K/AKT pathway. | frontiersin.orgnih.gov |

TGF-β1/Smad Signaling Pathway Inhibition

The Transforming growth factor-β1 (TGF-β1)/Smad signaling pathway plays a crucial role in fibrosis. Higenamine has been found to inhibit this pathway, suggesting its potential as an anti-fibrotic agent. Specifically, higenamine can block the phosphorylation of Smad2/3 and their subsequent nuclear translocation, which is stimulated by TGF-β1 frontiersin.org. This inhibition of the TGF-β/Smad pathway is associated with the suppression of cardiac fibroblast activation and fibrosis frontiersin.orgnih.gov.

By downregulating this pathway, higenamine can inhibit collagen synthesis in neonatal rat cardiac fibroblasts and cardiomyocyte hypertrophy induced by TGF-β1, thereby mitigating cardiac and renal fibrosis frontiersin.org.

| Cell Type | Inducer | Key Findings | Reference |

| Cardiac Fibroblasts | TGF-β1 | Blocked Smad2/3 phosphorylation and nuclear translocation. | frontiersin.orgnih.gov |

ASK1 Pathway Modulation

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade that is activated by various cellular stresses, including oxidative stress. Higenamine has been shown to modulate the ASK1 pathway. It can downregulate the phosphorylation of ASK1, which in turn affects downstream MAPK pathways (ERK, P38) and NF-κB signaling frontiersin.org. This modulation contributes to the inhibition of cardiac and renal fibrosis frontiersin.org.

Thromboxane A2 (TXA2) Synthesis Inhibition and Receptor Blockade

Higenamine has been reported to have anti-platelet activity, which involves the modulation of Thromboxane A2 (TXA2) signaling. While its inhibitory effects on the synthesis of TXA2 from arachidonic acid are still being clarified, it is known to directly act on thromboxane A2 (TP) receptors to inhibit platelet aggregation nih.gov.

EGFR/JAK2/c-jun Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR)/Janus kinase 2 (JAK2)/c-jun signaling pathway is implicated in inflammatory responses. Higenamine has been shown to relieve allergic rhinitis by activating Akt1 and inhibiting the EGFR/JAK2/c-jun signaling pathway mdpi.com. This inhibition leads to a reduction in the expression and secretion of histamine-induced IL-6 and IL-8, as well as the inhibition of MUC5AC expression and NF-κB phosphorylation mdpi.com.

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

Higenamine's interaction with the cyclic adenosine monophosphate (cAMP) pathway is a cornerstone of its pharmacological effects. As a non-selective β-adrenergic agonist, higenamine binds to and activates both β1- and β2-adrenergic receptors mdpi.com. This binding initiates a cascade of intracellular events characteristic of the cAMP signaling pathway wikipedia.org.

Upon activation of β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), the associated stimulatory G protein (Gs) is activated. The activated α-subunit of the Gs protein then stimulates adenylate cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) into cAMP merckmillipore.com. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase wikipedia.org. Activated PKA proceeds to phosphorylate various downstream target proteins, thereby mediating a wide range of cellular responses, including increased heart rate, myocardial contractility, and relaxation of smooth muscles, such as those in the bronchi mdpi.comnih.gov. Studies have shown that activation of the Gsα subtype of G proteins by agonists increases cAMP levels, and higenamine's activity through β-adrenergic receptors leverages this mechanism mdpi.com.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

Recent research has identified Higenamine as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) mdpi.com. TAAR1 is a G protein-coupled receptor that binds to endogenous trace amines and is involved in modulating neurotransmission in dopamine (B1211576), norepinephrine, and serotonin systems wikipedia.orgnih.gov.

In a 2024 in vitro study using cell lines overexpressing human TAAR1, higenamine was found to be one of the most potent TAAR1 agonists among a selection of phenethylamine analogues. The study determined its half-maximal effective concentration (EC50) and maximal efficacy (Emax), demonstrating a significant ability to activate the receptor mdpi.com. The activation of TAAR1 by higenamine suggests that its pharmacological effects may extend to the modulation of monoaminergic systems, which could influence mood, cognition, and reward pathways nih.govyoutube.com.

Table 1: Higenamine Activity at Human Trace Amine-Associated Receptor 1 (TAAR1)

| Parameter | Value | Reference |

|---|---|---|

| EC50 | 0.98 µM | mdpi.com |

| Emax | 93% | mdpi.com |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximal efficacy) is the maximum response achievable from a drug.

Enzymatic Activity Regulation

Adenylate Cyclase Activation

As a direct consequence of its agonist activity at β-adrenergic receptors, higenamine activates the enzyme adenylate cyclase merckmillipore.com. This transmembrane enzyme is a critical component of the cAMP signaling cascade. The activation is mediated by the stimulatory G protein (Gs) that couples with β-adrenergic receptors. When higenamine binds to the receptor, it causes a conformational change that allows the Gs protein to exchange Guanosine diphosphate (GDP) for Guanosine triphosphate (GTP), leading to the dissociation of its α-subunit. This activated Gs-α subunit then directly binds to and activates adenylate cyclase, catalyzing the synthesis of cAMP from ATP merckmillipore.com. This mechanism is central to higenamine's cardiotonic and bronchodilatory effects mdpi.comnih.gov.

Inducible Nitric Oxide Synthase (iNOS) Expression Inhibition

Higenamine has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes nih.govresearchgate.net. Overproduction of nitric oxide (NO) by iNOS can contribute to tissue damage in conditions like septic shock nih.gov.

Research demonstrates that higenamine inhibits iNOS expression and reduces NO production in a dose-dependent manner in macrophage cell lines stimulated with lipopolysaccharide (LPS) nih.govnih.gov. One of the underlying mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key transcriptional regulator of iNOS researchgate.net. Studies comparing the enantiomers of higenamine found that (S)-(-)-higenamine was significantly more potent in inhibiting iNOS expression and NO production than the (R)-(+)-higenamine enantiomer nih.gov.

Table 2: Inhibitory Concentration (IC50) of Higenamine Enantiomers on NO Production

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| (S)-(-)-higenamine | 26.2 | RAW 264.7 | nih.gov |

| (R)-(+)-higenamine | 86.3 | RAW 264.7 | nih.gov |

| (RS)-(+/-)-higenamine | 53.4 | RAW 264.7 | nih.gov |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Heme Oxygenase-1 (HO-1) Induction

Higenamine upregulates the expression of Heme Oxygenase-1 (HO-1), a vital cytoprotective enzyme that plays a role in the cellular response to oxidative stress nih.govnih.gov. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties frontiersin.org.

The induction of HO-1 is a key mechanism for higenamine's protective effects against ischemia-reperfusion injury in both myocardial and brain tissues nih.govnih.gov. Studies have shown that higenamine's ability to reduce apoptosis and cell death in these contexts is significantly diminished when HO-1 is inhibited nih.gov. The signaling pathway responsible for this induction involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the promoter region of the HO-1 gene and initiates its transcription mdpi.comnih.gov.

Receptor Binding Profiling

Higenamine's pharmacological actions are defined by its interaction with a range of receptors. Its binding profile is characterized primarily by its activity at adrenergic receptors, though recent findings have expanded this profile to include TAAR1. It acts as a non-selective agonist at β1- and β2-adrenergic receptors and as an antagonist at α1-adrenergic receptors mdpi.comnih.gov. This mixed activity contributes to its complex cardiovascular effects, including positive inotropic and chronotropic effects (β1), bronchodilation (β2), and hypotension (α1) mdpi.comnih.govnih.gov.

Table 3: Receptor Binding and Functional Activity of Higenamine

| Receptor Target | Type of Activity | Key Findings | References |

|---|---|---|---|

| β1-Adrenergic Receptor | Agonist | Strong agonistic properties; contributes to increased heart rate and myocardial contractility. EC50 = 34 nM; Emax = 105%. | mdpi.comnih.govmdpi.com |

| β2-Adrenergic Receptor | Agonist | Partial agonist activity; contributes to bronchodilation and smooth muscle relaxation. EC50 = 0.47 µM; Emax = 31%. | mdpi.commdpi.comnih.govsci-hub.st |

| α1-Adrenergic Receptor | Antagonist | Competitively inhibits binding of α1-agonists; contributes to hypotensive effects. pKi values: α1A=6.57, α1B=6.48, α1D=6.35. | mdpi.comnih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Potent agonist activity. EC50 = 0.98 µM; Emax = 93%. | mdpi.com |

pKi is the negative logarithm of the Ki value, a measure of binding affinity. EC50 is the half-maximal effective concentration. Emax is the maximal efficacy.

Radioligand Binding Assays (e.g., [3H] prazosin, [3H] nitrendipine)

Radioligand binding assays are crucial in vitro techniques used to characterize the interaction of a ligand with its receptor. These assays utilize a radiolabeled compound (radioligand) to quantify the binding of a test compound to a specific target receptor.

[3H] Prazosin:

To investigate the affinity of higenamine for α1-adrenergic receptors (α1-AR), radioligand binding assays have been performed using [3H]-prazosin, a selective α1-AR antagonist. In one such study, HEK293A cells were transfected with α1A-, α1B-, and α1D-AR subtypes. The assay demonstrated that higenamine competitively inhibited the binding of [3H]-prazosin to all three α1-AR subtypes in a concentration-dependent manner nih.gov. This competitive inhibition indicates that higenamine directly interacts with the binding site of [3H]-prazosin on the α1-adrenoceptors nih.gov.

The experimental procedure for such an assay typically involves incubating cell membranes expressing the target receptor with a fixed concentration of the radioligand ([3H]-prazosin) and varying concentrations of the competing unlabeled ligand (higenamine). The amount of radioligand bound to the receptor is then measured, and the data are used to determine the inhibitory constant (Ki) of the test compound.

[3H] Nitrendipine:

While higenamine has been reported to possess calcium channel-blocking activity and can inhibit the influx and entry of calcium ions, specific radioligand binding assays detailing the interaction of higenamine with L-type calcium channels using [3H]nitrendipine have not been extensively reported in the available scientific literature. nih.gov However, studies have shown that higenamine can display an inhibitory effect on the influx and entry of calcium ions induced by phenylephrine nih.gov. This suggests a potential interaction with calcium channels, though the precise binding site and affinity remain to be fully elucidated through direct binding assays with radioligands like [3H]nitrendipine.

Competitive Binding Studies to Determine Receptor Affinity

Competitive binding studies are instrumental in determining the affinity of a compound for a specific receptor by measuring how effectively it competes with a known radioligand. The affinity is typically expressed as the inhibition constant (Ki) or as its negative logarithm (pKi).

Research has demonstrated that higenamine acts as a novel antagonist for α1-adrenergic receptors nih.gov. In competitive binding studies using [3H]-prazosin, higenamine was found to have affinities for the cloned α1A-, α1B-, and α1D-AR subtypes nih.gov. The pKi values were determined to be 6.57 for α1A-AR, 6.48 for α1B-AR, and 6.35 for α1D-AR nih.gov. These results indicate that higenamine does not show significant selectivity among the three α1-AR subtypes nih.gov. The antagonistic properties of higenamine at these receptors may contribute to its observed hypotensive effects nih.gov.

Beyond its interaction with α1-adrenoceptors, higenamine is also recognized as a non-selective β-agonist, activating both β1- and β2-adrenergic receptors nih.govmpu.edu.moresearchgate.net. This dual agonism at β-adrenoceptors is responsible for its cardiovascular effects, such as increased heart rate and myocardial contractility, as well as bronchodilation nih.govresearchgate.net.

The table below summarizes the reported receptor affinity data for Higenamine Hydrobromide Salt.

| Receptor Subtype | Radioligand | Affinity (pKi) | Reference |

|---|---|---|---|

| α1A-Adrenergic Receptor | [3H]-Prazosin | 6.57 | nih.gov |

| α1B-Adrenergic Receptor | [3H]-Prazosin | 6.48 | nih.gov |

| α1D-Adrenergic Receptor | [3H]-Prazosin | 6.35 | nih.gov |

Preclinical Pharmacological Effects and Biological Activities in Vitro and Animal Models

Cardiovascular System Research

Higenamine (B191414) exhibits a range of effects on the cardiovascular system, influencing myocardial contractility, heart rate, vascular tone, and cellular processes involved in cardiac remodeling and energy metabolism.

Myocardial Contractility Enhancement (Positive Inotropic Effects)

Preclinical studies have consistently demonstrated that higenamine possesses positive inotropic effects, meaning it enhances the force of myocardial contraction. In vitro experiments on isolated guinea pig ventricular papillary muscle, as well as mouse left and right atria, have shown that higenamine increases contractility in a concentration-dependent manner. nih.gov Similarly, in isolated murine atria, higenamine increased the force of contraction with an EC50 value of 97 nM, and the maximal response was comparable to that of isoproterenol. semanticscholar.orgnih.gov Studies on adult rat cardiomyocytes also revealed a dose-dependent stimulation of contractility by higenamine, with an EC50 of 0.33 μM. nih.gov

The mechanism underlying this positive inotropic effect is primarily attributed to its activity as a β-adrenergic receptor agonist. nih.govmdpi.com Specifically, research indicates that higenamine acts as a β1-adrenoceptor full agonist in murine atria. semanticscholar.orgnih.gov The positive inotropic effects of higenamine on cardiomyocytes can be completely blocked by β1- or β2-receptor antagonists. nih.gov

| Animal Model/Tissue | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Isolated Murine Atria | Increased force of contraction | EC50 = 97 nM; maximal response comparable to isoproterenol. Effect mediated by β1-adrenoceptors. | semanticscholar.orgnih.gov |

| Adult Rat Cardiomyocytes | Dose-dependent stimulation of contractility | EC50 = 0.33 μM. Effect blocked by β1- or β2-receptor antagonists. | nih.gov |

| Guinea Pig Ventricular Papillary Muscle | Increased contractility | Concentration-dependent effect. | nih.gov |

| Mouse Left and Right Atrium | Increased contractility | Concentration-dependent effect. | nih.gov |

Heart Rate Modulation (Positive Chronotropic Effects)

In addition to its inotropic effects, higenamine has been shown to exert positive chronotropic effects, leading to an increase in heart rate. mdpi.comcaringsunshine.com In isolated murine right atria, higenamine increased the spontaneous beating rate with an EC50 value of 38 nM. semanticscholar.orgnih.gov This effect was comparable to that of isoproterenol. semanticscholar.orgnih.gov

The positive chronotropic action of higenamine is mediated through the activation of β1-adrenergic receptors. frontiersin.org Studies have shown that this effect can be antagonized by the β1-selective antagonist practolol and the non-selective β-blocker propranolol, but not by the β2-selective antagonist butoxamine. semanticscholar.orgnih.govfrontiersin.org Furthermore, the positive chronotropic effect was not altered by pretreatment with reserpine, indicating that the effect is a direct action on the receptors and not due to the release of catecholamines. semanticscholar.orgnih.gov

| Animal Model/Tissue | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Isolated Murine Right Atria | Increased spontaneous beating rate | EC50 = 38 nM. Effect mediated by β1-adrenoceptors. | semanticscholar.orgnih.gov |

Vascular Smooth Muscle Relaxation and Vasodilation

Higenamine induces relaxation of vascular smooth muscle, leading to vasodilation. mdpi.com This effect is primarily mediated through the activation of β2-adrenergic receptors. mdpi.comnih.gov In isolated rat aorta, higenamine was shown to cause relaxation, although this effect was not completely antagonized by propranolol, suggesting other potential mechanisms may be involved. mdpi.com

Further research has demonstrated that higenamine can cause a dose-dependent relaxation of the rat corpus cavernosum, an effect mediated by both cGMP and cAMP. nih.gov In the context of cold-induced vasoconstriction, higenamine has been shown to inhibit the contraction of vascular smooth muscle by suppressing the ROS/α2C-AR and PTK9 signaling pathways. frontiersin.orgnih.gov

Attenuation of Pathological Cardiac Fibrosis

Preclinical evidence suggests that higenamine can attenuate pathological cardiac fibrosis, the excessive formation of fibrous connective tissue in the heart muscle. nih.govresearchgate.netnih.gov In animal models of cardiac fibrosis induced by chronic pressure overload (transverse aortic constriction) or chronic infusion of isoproterenol, higenamine treatment significantly reduced the extent of fibrosis. bohrium.comnih.gov

The anti-fibrotic effects of higenamine are attributed to its ability to suppress the activation of cardiac fibroblasts and inhibit key signaling pathways involved in fibrosis. bohrium.comnih.gov Higenamine has been shown to inhibit the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, which is a central regulator of fibrosis. nih.govbohrium.comnih.gov It achieves this by inhibiting the phosphorylation of Smad2/3 in cardiac fibroblasts. bohrium.comnih.gov Additionally, higenamine has been found to inhibit the apoptosis signal-regulating kinase 1 (ASK1)/MAPK (ERK, P38)/NF-κB signaling pathway, which also plays a role in cardiorenal fibrosis. researchgate.netnih.gov In vitro, higenamine treatment markedly reduced collagen synthesis in neonatal rat cardiac fibroblasts. nih.gov

| Model/Cell Type | Key Finding | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Transverse Aortic Constriction (TAC) in mice | Significantly attenuated cardiac fibrosis | TGF-β1/Smad | bohrium.comnih.gov |

| Isoproterenol infusion in mice | Significantly reduced cardiac fibrosis | Not specified | bohrium.comnih.gov |

| Neonatal Rat Cardiac Fibroblasts | Reduced collagen synthesis and inhibited activation | TGF-β1/Smad, ASK1/MAPK/NF-κB | bohrium.comnih.govnih.gov |

Improvement of Myocardial Energy Metabolism

Higenamine has been shown to have a beneficial impact on myocardial energy metabolism. nih.govresearchgate.netnih.gov Research indicates that higenamine plays a role in regulating mitochondrial energy metabolism in the myocardium. nih.gov One of the proposed mechanisms for this effect is the promotion of myocardial mitochondrial metabolism through the LKB1/AMPK/Sirt1 pathway. mdpi.com In the context of doxorubicin-induced cardiotoxicity, higenamine, in combination with 6-gingerol (B72531), was found to prevent cardiotoxicity by promoting myocardial mitochondrial metabolism. mdpi.com

Respiratory System Research

Preclinical research has identified higenamine as having significant effects on the respiratory system, primarily as a bronchodilator. This action is attributed to its agonistic activity at β2-adrenergic receptors located on the smooth muscle cells of the bronchi. mdpi.com By binding to these receptors, higenamine promotes the relaxation of bronchial muscles, leading to the widening of airways and improved airflow. mdpi.com This mechanism of action is similar to that of conventional β2-agonist bronchodilators. mdpi.com

Tracheal and Bronchial Smooth Muscle Relaxation

Higenamine has been identified as a non-selective β-adrenergic receptor agonist, activating both β1- and β2-adrenergic receptors. mdpi.comnih.gov Its action as a β2-adrenoceptor agonist is central to its effects on the respiratory system. wikipedia.org The activation of β2-adrenergic receptors in the airways leads to the relaxation of tracheal and bronchial smooth muscle, resulting in bronchodilation. mdpi.comnih.gov This relaxant effect has been noted as a key pharmacological property of the compound in animal models, suggesting its potential application in addressing respiratory conditions characterized by bronchoconstriction. researchgate.netmdpi.com

Hematological System Research

Anti-Platelet Aggregation Mechanisms

Higenamine has demonstrated significant inhibitory effects on platelet aggregation in both human and rat platelet-rich plasma. nih.govthieme-connect.com The compound inhibits aggregation induced by several agonists, including adenosine diphosphate (ADP), collagen, and epinephrine. nih.gov

Notably, its inhibitory action is most pronounced against epinephrine-induced aggregation. nih.govthieme-connect.com Research suggests that because higenamine possesses a catechol moiety in its structure, it likely competes with epinephrine at the α2-adrenergic receptors on platelets to inhibit aggregation. researchgate.netthieme-connect.com Further studies indicate that the anticoagulant effect may also be achieved by blocking thromboxane A(2) receptors, thereby antagonizing the aggregation induced by arachidonic acid. mdpi.com

Investigations into the stereoisomers of higenamine have revealed that the (S)-(-)-enantiomer exhibits more potent anti-platelet aggregation effects compared to the (R)-(+)-enantiomer, particularly against epinephrine-induced aggregation. mdpi.comnih.gov

| Species | Inducing Agent | IC50 (μM) |

|---|---|---|

| Human | Epinephrine | 19 |

| Rat | Epinephrine | 7.2 |

| Higenamine was less inhibitory to ADP- or collagen-induced aggregation. |

Anti-Thrombotic Activities

The anti-platelet effects of higenamine extend to significant anti-thrombotic activities in animal models. nih.gov In vivo studies have demonstrated its efficacy in preventing the formation of blood clots. mdpi.com

In a mouse model of acute thrombosis induced by collagen and epinephrine, oral administration of higenamine increased the recovery rates from the thrombotic challenge. nih.govthieme-connect.com Similarly, in a rat arterio-venous (AV) shunt model, higenamine treatment lowered the weight of the thrombus formed inside the shunt. nih.govthieme-connect.com When administered in three consecutive doses, higenamine was found to be more effective at inhibiting thrombus formation than a single dose of Aspirin (ASA) in the rat AV-shunt model. thieme-connect.com

| Animal Model | Parameter Measured | Result |

|---|---|---|

| Mouse Acute Thrombosis Model | Recovery Rate from Thrombotic Challenge | Increased |

| Rat Arterio-Venous (AV) Shunt Model | Weight of Thrombus | Decreased |

Gastrointestinal System Research

Gastric Smooth Muscle Cell Proliferation and Apoptosis Regulation

Research into diabetic gastroparesis (DGP) has shed light on higenamine's effects on gastric smooth muscle cells (SMCs). The pathogenesis of DGP is linked to the depletion of interstitial cells of Cajal (ICCs), which are crucial for transmitting signals to SMCs. mdpi.com

In a rat model of DGP, higenamine demonstrated the ability to inhibit apoptosis in gastric SMCs. mdpi.com The proposed mechanism involves the activation of the β2-AR/PI3K/Akt signaling pathway. mdpi.com This pathway is known to play a role in cell survival and the inhibition of apoptosis. By activating this pathway, higenamine helps maintain the survival of gastric smooth muscle cells, suggesting a regulatory role in the balance between cell proliferation and apoptosis in the gastric mucosa. mdpi.com

Effects on Gastric Emptying

Higenamine's potential therapeutic role in diabetic gastroparesis is directly related to its effects on gastric motility and emptying. mdpi.com Gastroparesis is characterized by delayed gastric emptying. By preserving gastric smooth muscle cells and potentially improving their function through the inhibition of apoptosis, higenamine addresses a key pathological feature of this condition. mdpi.com The activation of the β2-AR/PI3K/Akt pathway is the mechanism believed to underlie its beneficial effects in models of gastroparesis. mdpi.com

Immune and Inflammatory Response Modulation

Higenamine demonstrates significant modulation of the immune and inflammatory systems in preclinical models. Its activities are primarily characterized by the suppression of pro-inflammatory mediators and broader immunomodulatory functions.

Preclinical research has consistently shown that higenamine possesses potent anti-inflammatory properties, largely through the inhibition of key pro-inflammatory cytokines. In various experimental models, higenamine has been observed to reduce the production and expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comdoaj.orgnih.gov For instance, in a study involving human nucleus pulposus cells stimulated with IL-1β, higenamine treatment significantly suppressed the increased production of TNF-α and IL-6. nih.govnih.gov This inhibitory effect was also noted on the mRNA and protein expression levels of these cytokines. nih.gov

Further studies have elaborated on these effects in different contexts. In animal models of neuropathic pain, higenamine administration markedly reduced the elevated levels of TNF-α and IL-6. doaj.orgnih.gov Similarly, in models of cerebral ischemia-reperfusion injury in rats, higenamine was found to inhibit the serum levels of TNF-α, IL-1, and IL-6. mdpi.com The anti-inflammatory actions of higenamine are often linked to its ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene transcription. mdpi.comnih.govresearchgate.net In lipopolysaccharide (LPS)-activated mouse microglial cells, higenamine was found to inhibit the secretion of TNF-α and IL-6. researchgate.net Additionally, in a model of allergic rhinitis, higenamine reduced the expression of IL-6 and IL-8. mdpi.comresearchgate.net

| Model System | Inhibited Cytokines | Key Findings | Reference |

|---|---|---|---|

| IL-1β-stimulated Human Nucleus Pulposus Cells | TNF-α, IL-6 | Suppressed production, mRNA, and protein expression. | nih.govnih.gov |

| Chronic Constriction Injury (CCI) Model Rats (Neuropathic Pain) | TNF-α, IL-6 | Significantly reduced upregulated cytokine levels. | doaj.orgnih.gov |

| Rat Ischemia-Reperfusion (I/R) Model | TNF-α, IL-1, IL-6 | Inhibited I/R-induced increases in serum cytokines. | mdpi.com |

| LPS-activated Mouse Microglia (BV2 cells) | TNF-α, IL-6, IL-1β | Inhibited the production of pro-inflammatory cytokines. | researchgate.net |

| Allergic Rhinitis Mouse Model | IL-6, IL-8 | Reduced cytokine expression levels. | mdpi.comresearchgate.net |

Cellular Homeostasis and Protection

Higenamine has been shown to play a crucial role in maintaining cellular health and protecting against various stressors through its anti-apoptotic, antioxidant, and anti-fibrotic activities.

Higenamine has demonstrated significant anti-apoptotic effects in several cell types, most notably cardiomyocytes and gastric smooth muscle cells. mdpi.comresearchgate.netresearchgate.net In studies using both primary neonatal rat and adult mouse ventricular myocytes, higenamine was shown to inhibit apoptosis and reduce biochemical markers of cell death, such as cleaved caspase 3 and 9. capes.gov.br This protective effect against apoptosis in cardiomyocytes is critical in the context of ischemia-reperfusion injury. capes.gov.brnih.gov Research indicates that higenamine's cardioprotective and anti-apoptotic effects are mediated through the activation of the β2-AR/PI3K/AKT signaling pathway. capes.gov.brnih.govbohrium.com

In gastric smooth muscle cells, higenamine has been found to promote proliferation and inhibit apoptosis, also via the β2-AR/PI3K/AKT signaling pathway. nih.gov Furthermore, in models of neuropathic pain, higenamine improved cell survival by mitigating oxidative stress-induced apoptosis. doaj.orgnih.gov The mechanism of its anti-apoptotic action also involves the modulation of the Bcl-2 family of proteins, where it can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. nih.govnih.gov

| Cell Type | Model/Condition | Key Findings | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| Cardiomyocytes | Ischemia-Reperfusion Injury / Hydrogen Peroxide-induced stress | Inhibited apoptosis, reduced cleaved caspases 3 & 9, increased Bcl-2, decreased Bax. | β2-AR/PI3K/AKT | capes.gov.brnih.govnih.gov |

| Gastric Smooth Muscle Cells | In vitro cell culture | Promoted proliferation and inhibited apoptosis. | β2-AR/PI3K/AKT | nih.gov |

| Schwann Cells | t-BHP-induced oxidative stress | Increased cell survival by reducing oxidative stress and inflammation. | NOX2/ROS/TRP/P38 MAPK/NF-κB | doaj.org |

Higenamine exhibits robust antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defense mechanisms. mdpi.comresearchgate.netnih.govresearchgate.net Studies have shown that higenamine can significantly reduce the upregulated levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in various models of oxidative stress. doaj.orgnih.govnih.gov

The compound also modulates the activity of key antioxidant enzymes. It has been found to increase the levels and activity of superoxide dismutase (SOD) and glutathione peroxidase (GPX). doaj.orgnih.govnih.gov For example, in a study on neuropathic pain, higenamine rebalanced the redox system by increasing SOD and glutathione (GSH) levels. doaj.orgnih.gov In doxorubicin-injured cardiomyocytes, higenamine increased SOD activity and reduced ROS generation. nih.gov The antioxidant effects of higenamine are often linked to the activation of the PI3K/AKT/NRF2/HO-1 signaling pathway. nih.gov Theoretical studies have also highlighted higenamine's potent ROS scavenging activity, noting its efficiency in scavenging hydroperoxyl radicals. nih.gov

Preclinical evidence suggests that higenamine possesses anti-fibrotic properties. researchgate.net Fibrosis, characterized by the excessive accumulation of extracellular matrix, can impair organ function. Higenamine's ability to combat fibrosis has been noted in the context of heart disease. researchgate.netnih.gov While the direct mechanisms are still being fully elucidated, its anti-inflammatory and antioxidant activities likely contribute significantly to its anti-fibrotic effects. researchgate.net By reducing the inflammatory cytokines and oxidative stress that drive fibrotic processes, higenamine can help mitigate the development of fibrosis in various tissues. Further research is needed to fully characterize the specific pathways through which higenamine exerts its anti-fibrotic actions in different organ systems.

Metabolic Regulation

Higenamine hydrobromide salt demonstrates significant interactions with key metabolic pathways in preclinical models. Its biological activities extend to the regulation of both glucose and lipid metabolism, primarily through its action as a β-adrenergic receptor agonist. The following sections detail the specific preclinical pharmacological effects of higenamine on these metabolic processes, based on in vitro and animal model studies.

Glucose Uptake Enhancement

In vitro research has established that higenamine can enhance glucose uptake in skeletal muscle cells, a critical process for maintaining glucose homeostasis. The primary mechanism for this effect is the activation of β2-adrenergic receptors (β2AR), which are widely expressed in skeletal muscle tissue. biomedpharmajournal.orgnih.gov

A pivotal study investigating the effects of higenamine on immortalized rat skeletal muscle cells (L6 cells) found that it promotes glucose uptake with an efficacy and potency comparable to that of the endogenous catecholamines, epinephrine and norepinephrine. nih.govmdpi.com The research demonstrated that the S-isomer of higenamine possesses a greater ability to enhance glucose uptake than the R-isomer. mdpi.comnih.gov

Further investigation into the structure-activity relationship of higenamine revealed that most of its functional groups are necessary for this biological activity. With the exception of the 4'-hydroxy group, the other functional groups on the higenamine molecule are required for its ability to enhance glucose uptake in L6 cells. mdpi.comnih.gov This suggests that higenamine acts as a β2AR agonist to facilitate glucose transport into muscle cells, indicating its potential role in modulating glucose handling. biomedpharmajournal.org

| Compound | Relative Potency/Efficacy | Key Finding |

|---|---|---|

| Higenamine | Comparable to Epinephrine and Norepinephrine | Effectively enhances glucose uptake via β2AR activation. mdpi.com |

| S-isomer of Higenamine | Greater than R-isomer | Demonstrates stereospecific activity in promoting glucose uptake. mdpi.comnih.gov |

| Epinephrine | Comparable to Higenamine | Serves as a positive control for β2AR-mediated glucose uptake. nih.gov |

| Norepinephrine | Comparable to Higenamine | Serves as a positive control for β2AR-mediated glucose uptake. nih.gov |

Lipid-Lowering Activities